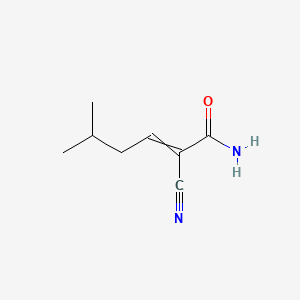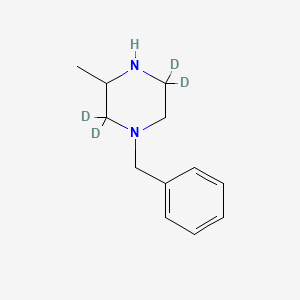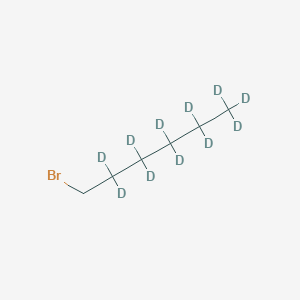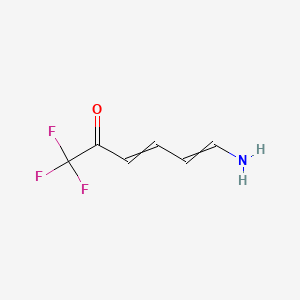![molecular formula C12H10F3NO2 B13836783 N-[4-(trifluoromethyl)-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-yl]formamide](/img/structure/B13836783.png)
N-[4-(trifluoromethyl)-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-yl]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(trifluoromethyl)-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-yl]formamide is a complex organic compound with the molecular formula C12H10F3NO2. This compound is characterized by its unique tricyclic structure, which includes a trifluoromethyl group and a formamide group. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(trifluoromethyl)-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-yl]formamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a Diels-Alder reaction between a diene and a dienophile. This step forms the basic tricyclic structure.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylation reagent such as trifluoromethyl iodide (CF3I) in the presence of a catalyst.
Formylation: The formamide group can be introduced through a formylation reaction using formic acid or a formylating agent like formamide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(trifluoromethyl)-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-yl]formamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[4-(trifluoromethyl)-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-yl]formamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of N-[4-(trifluoromethyl)-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-yl]formamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The formamide group can form hydrogen bonds with biological molecules, influencing their activity. The tricyclic structure provides rigidity and stability, contributing to the compound’s overall bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)-11-oxatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene: This compound shares a similar tricyclic structure but lacks the formamide group.
N-[(1S,8S,9R)-4-(Trifluoromethyl)-11-oxatricyclo[6.2.1.02,7]undeca-2,4,6-trien-9-yl]formamide: A stereoisomer of the compound with different spatial arrangement of atoms.
Uniqueness
N-[4-(trifluoromethyl)-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-yl]formamide is unique due to its combination of a trifluoromethyl group, a formamide group, and a tricyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H10F3NO2 |
|---|---|
Molekulargewicht |
257.21 g/mol |
IUPAC-Name |
N-[4-(trifluoromethyl)-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-yl]formamide |
InChI |
InChI=1S/C12H10F3NO2/c13-12(14,15)6-1-2-7-8(3-6)10-4-9(16-5-17)11(7)18-10/h1-3,5,9-11H,4H2,(H,16,17) |
InChI-Schlüssel |
GOFQAGIWPPBUPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2C3=C(C1O2)C=C(C=C3)C(F)(F)F)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 8-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate](/img/structure/B13836711.png)



![N'-[9-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13836727.png)

![3-[(4-Nitrophenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13836735.png)


![(2Z)-2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol](/img/structure/B13836767.png)
![(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid](/img/structure/B13836768.png)

![(8R,9S,13S,14S,17S)-13-methyl-4-(trideuteriomethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13836778.png)
